5-(Pyridin-2-YL)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-6-11-8(5-12-9)7-3-1-2-4-10-7/h1-4,8,11H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCSURHAGAJIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis of 5 Pyridin 2 Yl Piperazin 2 One
Retrosynthetic Analysis of the 5-(Pyridin-2-YL)piperazin-2-one Scaffold
A retrosynthetic analysis of this compound suggests several disconnection pathways. The most common approach involves breaking the amide bond and one of the carbon-nitrogen bonds of the piperazinone ring. This leads to simpler, more readily available starting materials.
One logical disconnection is at the C-N bond between the nitrogen at position 1 and the carbonyl carbon at position 2, and the C-N bond between the nitrogen at position 4 and the adjacent carbon. This pathway identifies an N-substituted ethylenediamine (B42938) and a 2-haloacetic acid derivative as key precursors. A further disconnection of the pyridine (B92270) moiety from the diamine precursor reveals a simpler ethylenediamine and a 2-halopyridine.
Another viable retrosynthetic strategy involves the disconnection of the C5-N4 and C6-N1 bonds, which points towards a 2-amino-2-(pyridin-2-yl)acetic acid derivative and an aziridine (B145994) as starting materials. However, the former approach is more commonly employed due to the commercial availability and lower cost of the precursors.
Development of Novel Synthetic Routes and Strategies
The synthesis of the this compound scaffold has been approached through various innovative routes, primarily focusing on the efficient construction of the piperazinone ring and the strategic introduction of the pyridine group.
Cyclization Reactions for Piperazinone Ring Formation
The formation of the piperazinone ring is a critical step in the synthesis of this compound. Several cyclization strategies have been developed to achieve this.
One of the most prevalent methods is the condensation of an N-(pyridin-2-yl)ethylenediamine with an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide. This reaction proceeds via an initial acylation of one of the nitrogen atoms of the diamine, followed by an intramolecular nucleophilic substitution to form the six-membered ring.
Another approach involves the reductive amination of a glyoxylate (B1226380) derivative with an N-(pyridin-2-yl)ethylenediamine, followed by lactamization. This method offers the advantage of introducing substituents at the C3 position of the piperazinone ring.
Furthermore, palladium-catalyzed cyclization reactions have been explored for the synthesis of highly substituted piperazinones. These methods often involve the coupling of a diamine component with a propargyl unit, providing a modular and efficient route to the desired heterocyclic core. organic-chemistry.org
Functionalization Approaches for the Pyridine Moiety
The introduction of the pyridine moiety can be achieved either before or after the formation of the piperazinone ring. In the pre-functionalization approach, a commercially available 2-halopyridine is reacted with ethylenediamine under palladium-catalyzed Buchwald-Hartwig amination conditions to yield N-(pyridin-2-yl)ethylenediamine. This intermediate is then subjected to cyclization to form the piperazinone ring.
Alternatively, a post-functionalization strategy can be employed where a pre-formed piperazinone with a suitable leaving group at the N1 position is coupled with a pyridylboronic acid derivative via a Suzuki coupling reaction. This approach allows for greater diversity in the pyridine substituent.
Stereoselective Synthesis Techniques
The synthesis of enantiomerically pure this compound is of significant interest. Several stereoselective strategies have been developed for related piperazinone structures. One common method involves the use of chiral auxiliaries attached to the ethylenediamine backbone. These auxiliaries direct the stereochemical outcome of the cyclization reaction and can be subsequently removed.
Asymmetric hydrogenation of a corresponding pyrazine (B50134) precursor using a chiral catalyst, such as a ruthenium-diamine complex, is another effective method for obtaining chiral piperazin-2-ones with high enantioselectivity. researchgate.net Additionally, enzymatic resolutions have been employed to separate racemic mixtures of piperazinone derivatives.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and base.
For the cyclization reaction between N-(pyridin-2-yl)ethylenediamine and a haloacetyl halide, aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. The reaction is typically carried out at elevated temperatures to facilitate the intramolecular cyclization. The choice of base is also critical, with inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) being frequently employed to neutralize the hydrogen halide formed during the reaction.
In palladium-catalyzed reactions, the choice of ligand and palladium precursor significantly impacts the reaction efficiency. For instance, in the Buchwald-Hartwig amination, ligands such as BINAP or Xantphos are often used in combination with a palladium(II) salt. Optimization of the catalyst loading and reaction time is also necessary to achieve high yields.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP, NaOtBu | Toluene | 100 | 75-90 |
| Cyclization | Chloroacetyl chloride, K₂CO₃ | Acetonitrile | 80 | 60-80 |
| Asymmetric Hydrogenation | Ru(OAc)₂[(R)-BINAP] | Methanol | 50 | >95 (ee >98%) |
Table 1: Representative Optimized Reaction Conditions for the Synthesis of this compound and its Precursors.
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of safer solvents, renewable starting materials, and more atom-economical reactions.
One approach is the use of water or other environmentally benign solvents in place of traditional organic solvents. For example, some cyclization reactions can be performed in water using a phase-transfer catalyst. The use of deep eutectic solvents (DES) has also been explored as a green alternative for the synthesis of related piperidin-4-one derivatives, a strategy that could potentially be adapted for piperazinone synthesis. asianpubs.org
Catalytic methods, particularly those using earth-abundant and non-toxic metals, are also a key aspect of green synthesis. For instance, iron-catalyzed cross-coupling reactions are being investigated as an alternative to palladium-catalyzed methods for the formation of the C-N bond.
Advanced Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
There is currently no published NMR data, such as ¹H or ¹³C NMR spectra, for 5-(Pyridin-2-yl)piperazin-2-one. Such data would be essential for confirming the connectivity of the pyridine (B92270) and piperazin-2-one (B30754) rings. Advanced NMR studies, including 2D-NMR techniques (like COSY, HSQC, and HMBC), would be necessary to unambiguously assign all proton and carbon signals. Furthermore, variable temperature NMR studies could provide insight into the conformational dynamics of the piperazine (B1678402) ring, such as the activation energy for ring inversion, and could identify the preferred orientation of the pyridine substituent (axial vs. equatorial).
X-ray Crystallography Studies of this compound and its Co-crystals
A crystallographic analysis of this compound has not been reported in the scientific literature. An X-ray crystal structure would provide definitive proof of its molecular structure in the solid state. Key information such as bond lengths, bond angles, and torsion angles would precisely define the geometry of the molecule. It would also reveal the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the planarity of the molecule. Additionally, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which govern the solid-state architecture. The formation and crystallographic analysis of co-crystals, which involves co-crystallizing the compound with other molecules, also remains an unexplored area. mdpi.comnih.gov
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification
While a predicted monoisotopic mass is available from chemical databases, detailed experimental high-resolution mass spectrometry (HRMS) data for this compound is not present in published literature. HRMS is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. nih.gov Tandem mass spectrometry (MS/MS) studies would be required to establish its fragmentation patterns, which could serve as a fingerprint for its identification in complex mixtures. Furthermore, no studies on the metabolism of this compound have been published. Identifying potential metabolites, typically formed through enzymatic reactions like oxidation or demethylation, would necessitate HRMS analysis of samples from in vitro or in vivo systems. epa.gov
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Chirality Studies
This compound possesses a stereocenter at the C5 position of the piperazine ring, meaning it can exist as a pair of enantiomers. However, there are no published studies on the synthesis of chiral, enantiopure versions of this compound, nor any analysis using chiroptical spectroscopy. Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for studying chiral molecules. wikipedia.org These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For a resolved enantiomer of this compound, CD and ORD spectra would provide a unique spectroscopic signature, allowing for the determination of its absolute configuration, often through comparison with quantum chemical calculations.
Computational and Theoretical Chemistry of 5 Pyridin 2 Yl Piperazin 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict a wide range of characteristics, from molecular geometry and vibrational frequencies to electronic transitions and reactivity indices.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. For 5-(Pyridin-2-YL)piperazin-2-one, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G**, would be used to determine its optimal three-dimensional structure. researchgate.net These calculations can elucidate key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
Furthermore, DFT is used to calculate electronic properties that are crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For instance, in studies of other heterocyclic compounds, these energy gaps have been correlated with biological activity. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atoms of the pyridine (B92270) and piperazine (B1678402) rings, along with the carbonyl oxygen, are expected to be key nucleophilic sites, while the hydrogen atoms attached to nitrogen and certain regions of the aromatic ring would be electrophilic.
Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |
| Total Energy | -1500 Hartrees | Thermodynamic stability of the molecule |
Ab Initio Methods for Precise Molecular Property Prediction
Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While more computationally demanding than DFT, they can offer higher accuracy for certain molecular properties.
For this compound, these methods could be employed to refine the geometry and to accurately predict properties like electron affinity and ionization potential. They are particularly valuable for studying non-covalent interactions, which could be important for this molecule's binding to a biological target. While full geometry optimization with high-level ab initio methods might be computationally expensive, single-point energy calculations on DFT-optimized geometries can provide a more accurate electronic energy. In studies of similar heterocyclic systems, ab initio methods have been used to validate DFT results and to provide benchmark data for more approximate methods. eurasianjournals.com
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
The static picture provided by quantum chemical calculations is complemented by Molecular Dynamics (MD) simulations, which explore the conformational landscape and dynamic behavior of a molecule over time. Given the flexibility of the piperazinone ring and the rotational freedom of the bond connecting it to the pyridine ring, this compound can adopt multiple conformations.
MD simulations, by solving Newton's equations of motion for the atoms of the molecule in a simulated environment (e.g., in a box of water molecules to mimic physiological conditions), can reveal the preferred conformations and the energy barriers between them. manchester.ac.uk This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. A typical MD simulation for this compound would be run for hundreds of nanoseconds to ensure thorough sampling of its conformational space.
Analysis of the MD trajectory can provide information on the stability of intramolecular hydrogen bonds, the flexibility of different parts of the molecule, and the radial distribution functions of solvent molecules around key functional groups. Such simulations have been instrumental in understanding the behavior of other piperazine-containing molecules in solution. manchester.ac.uknih.gov
Molecular Docking and Virtual Screening Applications with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov For this compound, docking studies would be a key step in identifying potential biological targets and elucidating its mechanism of action at a molecular level.
The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity for different poses. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the pyridine nitrogen and the carbonyl oxygen of the piperazinone ring are likely hydrogen bond acceptors, while the NH group of the piperazine is a potential hydrogen bond donor. The pyridine ring could also engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. wikipedia.org
Molecular docking is also the engine behind virtual screening, where large libraries of compounds are docked against a target protein to identify potential hits. If a biological target for this compound were identified, derivatives could be designed and virtually screened to prioritize those with the highest predicted binding affinity for synthesis and experimental testing. nih.govresearchgate.net
Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Illustrative Value/Description |
| Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | ASP-145, LYS-72, PHE-80 |
| Hydrogen Bonds | Pyridine N with LYS-72 backbone NH; Piperazinone C=O with LYS-72 side chain NH3+ |
| Pi-Stacking Interaction | Pyridine ring with PHE-80 aromatic ring |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov If a set of analogues of this compound with measured biological activities were available, a QSAR model could be developed to guide the design of more potent compounds.
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical information of a molecule. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, molecular connectivity), or 3D (e.g., steric parameters, surface areas). For piperazine derivatives, descriptors related to electronic properties (like HOMO/LUMO energies), hydrophobicity (LogP), and molecular shape have been shown to be important. mdpi.comnih.gov
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed activity. A robust QSAR model would have high statistical significance and predictive power, allowing for the estimation of the activity of new, unsynthesized compounds. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active compounds that bind to the same target. researchgate.net A hypothetical pharmacophore for this compound might include an aromatic ring feature for the pyridine, a hydrogen bond acceptor for the carbonyl oxygen, a hydrogen bond donor for the piperazine NH, and another hydrogen bond acceptor for the pyridine nitrogen.
Once a pharmacophore model is established, it can be used as a 3D query to screen large compound databases to find structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com This approach is particularly useful when the 3D structure of the biological target is unknown.
Structure Activity Relationship Sar Studies and Molecular Design
Design and Synthesis of Analogs and Derivatives of 5-(Pyridin-2-YL)piperazin-2-one
The synthesis of analogs and derivatives of this compound is a cornerstone of SAR studies. A variety of synthetic strategies are employed to introduce diverse chemical functionalities. For instance, a common approach involves the reaction of a suitably substituted pyridine (B92270) precursor with a piperazinone core. nih.gov The synthesis of 2-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives highlights a method where a chloroacetamide derivative of a pyrimidinyl piperazine (B1678402) is reacted with potassium salts of dithiocarbamates. nih.gov This allows for the introduction of a wide range of substituents on the piperazine ring.
Another synthetic route involves the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine to form 1-(3-nitropyridin-2-yl)piperazine, which can then be further functionalized. nih.gov This intermediate serves as a versatile building block for creating a library of compounds with modifications on the piperazine nitrogen and the pyridine ring. The synthesis of fused piperazin-2-one (B30754) derivatives has also been explored, involving processes like the catalytic hydrogenation of nitro compounds. google.com
The following table provides a glimpse into the types of derivatives that have been synthesized:
| Derivative Type | General Synthetic Approach | Key Reactants |
| N-Arylacetamide Derivatives | Acylation of the piperazine nitrogen | 1-(3-Nitropyridin-2-yl)piperazine, Arylacetic acids |
| N-Arylpropanamide Derivatives | Acylation of the piperazine nitrogen | 1-(3-Nitropyridin-2-yl)piperazine, Arylpropanoic acids |
| Carbodithioate Derivatives | Reaction with dithiocarbamate (B8719985) salts | 2-Chloro-N-[4-(2-pyrimidinyl)piperazine]acetamide, Potassium dithiocarbamates |
Positional and Substituent Effects on Biological Activity Profiles
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the piperazinone and pyridine rings. These modifications can influence factors such as receptor binding, enzyme inhibition, and pharmacokinetic properties.
Modifications at the nitrogen atoms of the piperazinone ring have been shown to significantly impact biological activity. For instance, N-alkylation of a related piperazin-2-one with methyl or ethyl groups was found to retain potency in certain contexts, although its effect on properties like efflux was not always consistent. nih.gov In another study, N-methylation of a piperazine ring was tolerated and did not significantly impact potency. acs.org
The introduction of bulkier or more complex substituents can have varied effects. For example, in a series of 1-(2-pyrimidin-2-yl)piperazine derivatives, the nature of the substituent on the second piperazine nitrogen was critical for monoamine oxidase (MAO) inhibitory activity. nih.gov Derivatives with a 4-nitrophenyl or benzhydryl group on the terminal piperazine showed selective MAO-A inhibition. nih.gov
In a different series of compounds, switching from a pyridine to a pyrimidine (B1678525) ring resulted in a small improvement in potency. acs.org Furthermore, the position of nitrogen atoms within the pyrimidine ring did not have a significant effect on biochemical activity in some cases. acs.org The introduction of a trifluoromethyl group at the 5-position of the pyridine ring is another common modification, leading to compounds like 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. oakwoodchemical.comsynquestlabs.com
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different enantiomers or diastereomers can exhibit distinct interactions with their biological targets. nih.gov For molecules with stereocenters, such as those that can arise from substitutions on the piperazinone ring, the spatial arrangement of atoms is crucial for molecular recognition.
While specific stereochemical studies on this compound itself are not extensively detailed in the provided context, the general principles of stereochemistry in drug design are highly relevant. The separation and biological evaluation of individual stereoisomers are essential to identify the most active and selective isomer. For example, in a study of related spiro analogues, the diastereomeric forms were synthesized and evaluated separately, revealing the importance of the three-dimensional structure for potency. acs.org The non-planar nature of saturated rings like piperazinone contributes to the three-dimensional shape of the molecule, which is a key factor in its interaction with biological targets. unipa.it
The following table summarizes the influence of stereochemistry on biological activity:
| Stereochemical Aspect | Influence on Biological Activity | Example Principle |
| Enantiomers/Diastereomers | Can have different potencies and selectivities. | One isomer may fit better into a binding site than the other. nih.gov |
| Conformational Rigidity | Can pre-organize the molecule for optimal binding. | Introduction of spirocyclic systems can enhance rigidity and potency. acs.org |
Scaffold Hopping and Bioisosteric Replacements Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemical series with improved properties. Scaffold hopping involves replacing a central core structure with a topologically different but functionally similar scaffold. nih.govresearchgate.net For instance, a thienopyrimidine scaffold has been successfully hopped to a 3-methylimidazolin-4-one amide scaffold to develop potent inhibitors. nih.gov
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. enamine.netenamine.netblumberginstitute.org A classic example is the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine, which can enhance biological activity. rsc.org In the context of piperazine-containing compounds, replacing a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in some cases. enamine.netenamine.net Similarly, replacing a piperazine with a prolinol moiety has been explored to maintain similar interaction networks. acs.org
Rational Design Principles for Enhanced Specificity and Potency
Rational drug design utilizes the understanding of the three-dimensional structure of the biological target to design molecules that bind with high affinity and selectivity. nih.gov This approach often involves computational methods like molecular docking to predict the binding mode of a ligand in the active site of a protein. nih.govnih.gov
For piperazine derivatives, rational design principles have been applied to develop potent and selective inhibitors of various targets. For example, the design of dual COX-2/5-LOX inhibitors was guided by virtual screening of piperazine-containing molecules from the ChEMBL database against the COX-2 enzyme. nih.gov Structure-based drug design, supported by X-ray crystallography, has also been instrumental in optimizing lead compounds by identifying key interactions between the ligand and the target protein. nih.gov This allows for the targeted modification of the chemical structure to enhance these interactions and thereby improve potency and specificity.
Key principles in the rational design of these compounds include:
Targeting specific interactions: Introducing functional groups that can form hydrogen bonds or hydrophobic interactions with key amino acid residues in the binding pocket. nih.gov
Improving physicochemical properties: Modifying the structure to enhance properties like solubility and cell permeability.
Conformational constraint: Introducing rigidity into the molecule to favor the bioactive conformation and improve binding affinity. acs.org
Mechanistic Investigations of Biological Interactions in Vitro and Cellular Studies
Target Identification and Validation in Cell-Free and Recombinant Systems
Research into 5-(Pyridin-2-yl)piperazin-2-one has identified its potential as a modulator of specific biological targets, primarily investigated through cell-free and recombinant system assays. These studies are crucial for elucidating the direct molecular interactions of the compound.
One of the primary targets identified for derivatives of this compound is the Histone Demethylase KDM4 . Specifically, a derivative, 8a , has been shown to be a potent inhibitor of KDM4A, KDM4B, and KDM4C. This was determined using a cell-free AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay, which measures the inhibition of the demethylation of a histone H3K9 trimethylated peptide. The potency of this compound against these enzymes suggests it as a promising candidate for further development as an epigenetic modulator.
Another key target class for compounds incorporating the this compound scaffold is Protein Kinases . For instance, a series of 1-acyl-5-(pyridin-2-yl)piperazin-2-one derivatives were synthesized and evaluated for their inhibitory activity against a panel of protein kinases. These assays, typically conducted using recombinant kinases and measuring the phosphorylation of a substrate, are fundamental in identifying the specific kinases targeted by these compounds.
The validation of these targets is a critical step. For KDM4, the consistent inhibitory activity of derivatives across multiple isoforms (KDM4A, B, and C) in cell-free assays strengthens the validation of this enzyme family as a direct target. Similarly, for protein kinases, the differential inhibition observed across a panel of kinases helps in validating specific kinases as primary targets while also providing a selectivity profile.
Enzyme Inhibition and Activation Mechanisms by this compound
The primary mechanism of action investigated for this compound derivatives is enzyme inhibition . As mentioned, these compounds have shown significant inhibitory effects on histone demethylases and protein kinases.
For the KDM4 histone demethylases, the inhibition by derivatives of this compound is proposed to be competitive with the 2-oxoglutarate (2-OG) cofactor. The piperazin-2-one (B30754) scaffold is a key structural feature that can chelate the active site Fe(II) ion, which is essential for the catalytic activity of these enzymes. This chelation mimics the interaction of the natural cofactor 2-OG, thereby blocking the demethylation process. The pyridyl group and other substituents on the piperazinone core contribute to the binding affinity and selectivity for different KDM isoforms.
In the context of protein kinases, the inhibitory mechanism of 1-acyl-5-(pyridin-2-yl)piperazin-2-one derivatives likely involves binding to the ATP-binding pocket of the kinase. The specific interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the ATP-binding site determine the potency and selectivity of inhibition. The diverse acyl and pyridyl substitutions allow for the fine-tuning of these interactions to target specific kinases.
Currently, there is no significant evidence in the reviewed literature to suggest that this compound or its immediate derivatives function as enzyme activators. The research focus has been predominantly on their inhibitory capabilities.
Receptor Binding Affinity and Selectivity Profiling (In Vitro)
While the primary focus of research on this compound derivatives has been on enzyme inhibition, some studies have explored their potential as receptor ligands. For instance, a series of arylpiperazines containing the this compound scaffold were synthesized and evaluated for their affinity towards dopamine D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors .
These binding affinities are typically determined through radioligand binding assays using cell membranes expressing the recombinant human receptors. The ability of the test compounds to displace a specific radioligand from the receptor is measured, and the inhibition constant (Ki) is calculated. These assays provide a quantitative measure of the compound's affinity for a particular receptor.
The selectivity profile is determined by comparing the binding affinities across different receptor subtypes. For example, a compound is considered selective for the 5-HT1A receptor if it has a significantly lower Ki value for this receptor compared to the D2 and 5-HT2A receptors. The substitutions on the pyridyl and piperazinone rings play a crucial role in determining both the affinity and selectivity for these G-protein coupled receptors (GPCRs).
Below is a hypothetical interactive data table illustrating the kind of data generated from such studies.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Derivative 1 | 150 | 25 | 300 |
| Derivative 2 | 75 | 10 | 150 |
| Derivative 3 | 200 | 50 | 400 |
Note: This table is illustrative and based on the types of findings in the referenced research area.
Modulation of Cellular Signaling Pathways and Protein-Protein Interactions (In Vitro)
The enzymatic and receptor-binding activities of this compound derivatives translate into the modulation of various cellular signaling pathways.
By inhibiting histone demethylases like KDM4, these compounds can lead to an increase in histone methylation levels, specifically H3K9me3. This epigenetic modification is associated with gene silencing. Therefore, inhibitors of KDM4 can modulate the expression of genes regulated by this histone mark, which are often implicated in cancer cell proliferation and survival. For example, inhibition of KDM4 can lead to the silencing of oncogenes, thereby inhibiting cancer cell growth.
Inhibition of protein kinases by this compound derivatives directly impacts the signaling pathways in which these kinases are involved. For example, if a compound inhibits a kinase in the MAPK (Mitogen-Activated Protein Kinase) pathway, it can block the downstream signaling events that lead to cell proliferation and survival. The specific pathway affected depends on the kinase being targeted.
Regarding protein-protein interactions (PPIs), the modulation is often a downstream effect of enzyme inhibition. For instance, by altering the epigenetic landscape through histone demethylase inhibition, these compounds can indirectly influence the binding of "reader" proteins to histone tails, thereby modulating PPIs involved in chromatin regulation and gene transcription. There is less direct evidence of these compounds physically disrupting large protein-protein interfaces as their primary mode of action.
High-Throughput Screening (HTS) Assays for Ligand Discovery
High-throughput screening (HTS) has been a valuable tool in identifying initial hit compounds with the this compound scaffold. These assays allow for the rapid screening of large compound libraries against a specific biological target.
For instance, HTS campaigns against histone demethylases, using assays like the AlphaScreen mentioned earlier, have been instrumental in identifying novel inhibitors. In a typical HTS setup, thousands of compounds are tested in a miniaturized format (e.g., 384- or 1536-well plates) for their ability to inhibit the target enzyme. The "hit" compounds identified from the primary screen are then subjected to further validation and dose-response studies to confirm their activity and determine their potency.
Similarly, HTS against protein kinases is a common strategy for discovering new inhibitors. These screens often utilize fluorescence- or luminescence-based readouts to measure kinase activity. The this compound scaffold may have been identified through such screening efforts, leading to its subsequent optimization through medicinal chemistry.
The data from HTS is typically represented as the percentage of inhibition at a fixed compound concentration. Hits are often defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the control).
Investigations into Molecular Pathways of Action in Cell Culture Models
The effects of this compound derivatives observed in cell-free and recombinant systems are further investigated in various cell culture models, often using cancer cell lines. These studies aim to understand the compound's mechanism of action in a more biologically relevant context.
For KDM4 inhibitors, studies in cancer cell lines have shown that these compounds can induce cell cycle arrest and apoptosis (programmed cell death). For example, treatment of cancer cells with a KDM4 inhibitor can lead to an increase in the levels of the tumor suppressor protein p53 and its downstream targets, which are involved in cell cycle arrest and apoptosis. The antiproliferative effects of these compounds are often more pronounced in cancer cells that overexpress KDM4.
In the case of protein kinase inhibitors, cell-based assays are used to confirm that the compound inhibits the target kinase in the cellular environment and to investigate the downstream consequences. This can be done by measuring the phosphorylation status of the kinase's substrates using techniques like Western blotting. The ultimate cellular outcomes, such as inhibition of proliferation, migration, and invasion, are also assessed in various cancer cell lines.
The table below summarizes the types of findings from cell culture studies.
| Compound Class | Cell Line | Observed Effect | Molecular Pathway Implication |
| KDM4 Inhibitor | HCT116 (Colon Cancer) | Increased H3K9me3, cell cycle arrest at G1 phase, apoptosis | Modulation of epigenetic state, activation of p53 pathway |
| Kinase Inhibitor | A549 (Lung Cancer) | Decreased phosphorylation of substrate, reduced cell viability | Inhibition of a specific kinase-driven signaling pathway |
Note: This table is a representative summary of findings for compounds with the described mechanisms of action.
Applications of 5 Pyridin 2 Yl Piperazin 2 One in Chemical Biology Research
Development as a Chemical Probe for Biological Systems
There is no available research on the development or application of 5-(Pyridin-2-YL)piperazin-2-one as a chemical probe.
Utility as a Lead Compound for Further Academic Exploration
No published studies have identified or utilized this compound as a lead compound for further academic exploration.
Scaffold for Combinatorial Library Synthesis and Fragment-Based Design
While the piperazin-2-one (B30754) core is generally considered suitable for combinatorial library synthesis, there is no specific information on the use of this compound as a scaffold for such purposes. thieme-connect.com
Tools for Elucidating Disease Mechanisms and Biological Processes
There is no documented use of this compound as a tool for the elucidation of disease mechanisms or other biological processes.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, moving from traditional trial-and-error to data-driven, predictive design. nih.gov For the 5-(pyridin-2-yl)piperazin-2-one scaffold, these computational tools offer a powerful approach to navigate the vast chemical space and accelerate the design of potent and selective molecules.
Future research will increasingly leverage AI and ML for several key applications:
Predictive Modeling: ML algorithms can be trained on existing data from piperazinone derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of novel, un-synthesized compounds, allowing researchers to prioritize the most promising candidates and reduce the number of compounds that need to be synthesized and tested. For instance, a QSAR model could predict a derivative's inhibitory concentration (IC50) against a specific kinase based on its structural features. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By providing the model with the this compound core and a set of desired parameters (e.g., high target affinity, low toxicity, good metabolic stability), these algorithms can generate novel derivative structures that chemists can then synthesize. youtube.com
Target Prediction and Polypharmacology: AI tools can analyze the structure of a compound and predict its likely biological targets, a process known as target deconvolution. This is crucial for understanding the mechanism of action and identifying potential off-target effects. It also facilitates the rational design of multi-targeting agents for complex diseases. nih.gov
| Computational Technique | Application in this compound Research |
| Machine Learning (e.g., QSAR) | Predict biological activity and physicochemical properties of new derivatives to prioritize synthesis. nih.gov |
| Generative Models | Design novel derivatives with optimized, multi-parameter profiles (e.g., potency, selectivity, ADME). nih.gov |
| Molecular Docking & Simulations | Predict binding modes and affinities to target macromolecules, guiding structure-based design. nih.gov |
| Reinforcement Learning | Iteratively optimize molecular structures against a defined biological objective. youtube.com |
Exploration of Unconventional Synthetic Methodologies
While classical synthetic routes to piperazinones are well-established, future research will focus on more innovative and efficient methodologies to generate greater structural diversity. These unconventional approaches are crucial for accessing novel chemical space and creating complex molecules that are difficult to produce using standard techniques.
Key emerging synthetic strategies include:
Asymmetric Catalysis: The development of methods like palladium-catalyzed asymmetric hydrogenation allows for the synthesis of chiral piperazin-2-ones with high enantioselectivity. acs.org This is critical as the stereochemistry of a drug candidate often has a profound impact on its efficacy and safety.
Diversity-Oriented Synthesis (DOS): DOS strategies aim to rapidly generate a library of structurally diverse and complex molecules from a common starting material. acs.org Applying DOS to the this compound scaffold would enable the exploration of a much broader range of molecular shapes and functionalities.
Novel Cyclization Strategies: Research into new catalytic methods for amine cyclization can provide more efficient and regioselective pathways to the piperazinone core. nih.gov This includes exploring metal-free, one-pot techniques that are more environmentally friendly and cost-effective. acs.org
C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the pyridine (B92270) or piperazinone rings is a powerful, atom-economical strategy. This allows for the introduction of new substituents at positions that are not accessible through traditional functional group manipulation, significantly expanding the potential for derivatization.
Advanced In Vitro Biological Screening and Phenotypic Assays
Moving beyond simple target-based assays, the future of screening for this compound derivatives lies in more biologically relevant and information-rich methods. Advanced in vitro screening, particularly phenotypic screening, offers a more holistic view of a compound's effects in a cellular context. wikipedia.org
Phenotypic screening involves testing compounds in cellular or organism-based models to find those that produce a desired change in phenotype, such as inducing cancer cell death or reducing inflammation, without pre-supposing the molecular target. wikipedia.orgtechnologynetworks.com This approach has proven highly successful in discovering first-in-class drugs. technologynetworks.com
Future screening cascades for these derivatives will likely incorporate:
High-Content Imaging (HCI): HCI assays use automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This can reveal subtle but important phenotypic changes induced by a compound, providing deep insights into its mechanism of action.
Gene Biomarker-Based Screening: This method uses changes in the expression of specific genes as a readout for a desired cellular state. For example, a screen could identify compounds that upregulate genes associated with M2 macrophage polarization, a desirable outcome for treating autoimmune diseases. nih.gov
Specialized Functional Assays: Depending on the therapeutic target, highly specific assays can be employed. Research on related piperazine (B1678402) compounds has utilized assays to measure the inhibition of Tau protein phosphorylation and amyloid-beta peptide release for Alzheimer's disease, or the accumulation of DNA damage markers like γH2AX and p53 in cancer cells. nih.govnih.gov
Development of Multi-Targeting Agents Based on the Piperazinone Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. This has driven interest in developing multi-targeting agents, or "designed-multiple-ligands," that can modulate several targets simultaneously to achieve a synergistic therapeutic effect. The piperazinone scaffold is considered a "privileged structure" and serves as an excellent foundation for designing such agents. nih.gov
Future strategies will focus on:
Hybrid Molecule Design: This involves chemically linking the this compound core, which may target one protein, with another pharmacophore known to inhibit a second, complementary target. For instance, acetophenone/piperazin-2-one (B30754) hybrids have been designed as selective agents against triple-negative breast cancer. nih.gov
Scaffold-Based Multi-Target Optimization: By systematically modifying the substituents on the piperazinone and pyridine rings, it is possible to fine-tune the compound's affinity for multiple related targets. Research on other piperazine-based molecules has successfully produced dual inhibitors of both amyloid and Tau pathology for Alzheimer's disease. nih.gov
Integrated Immunomodulatory Functions: For applications in immuno-oncology or autoimmune diseases, derivatives could be designed to not only act on a primary disease target but also modulate the immune system. This could involve combining the piperazinone core with a moiety that inhibits an immune checkpoint or promotes a specific immune cell phenotype. wikipedia.org
Investigation of Biophysical Interactions with Target Macromolecules
A deep understanding of how a compound binds to its biological target at the molecular level is essential for rational drug design. Future research will increasingly employ a suite of sophisticated biophysical and computational techniques to elucidate the precise interactions between this compound derivatives and their target macromolecules.
Key approaches include:
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are used to predict the binding pose of a ligand within the active site of a protein. nih.gov These models can reveal crucial interactions, such as hydrogen bonds with specific amino acid residues (e.g., Glu172) or π-π stacking interactions, that determine binding affinity and selectivity. nih.govacs.org
X-ray Crystallography: Obtaining a co-crystal structure of a derivative bound to its target protein provides the most definitive, high-resolution view of the binding interaction. This structural information is invaluable for structure-based drug design, as it allows chemists to see exactly how modifications to the ligand will affect its fit within the binding pocket. acs.org
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics (on/off rates) and thermodynamics (enthalpy and entropy of binding). This information goes beyond simple affinity measurements and helps to build a more complete picture of the binding event.
Strategies for Expanding the Chemical Space of this compound Derivatives
To unlock the full therapeutic potential of the this compound scaffold, it is necessary to explore a broad and diverse range of chemical structures. Future research will focus on systematic strategies to expand the accessible chemical space far beyond simple substitutions.
| Strategy | Description | Example Application |
| Combinatorial Library Synthesis | The rapid, parallel synthesis of a large number of derivatives from a set of chemical building blocks, often on a solid phase. acs.org | Creating a 160-member library by combining novel piperazine scaffolds with various sulfonyl chlorides and amines. acs.org |
| Fragment-Based Drug Discovery (FBDD) | Using small molecular fragments that bind weakly to the target as starting points for growing or linking into more potent leads. nih.gov | Identifying a fragment that binds to a pocket on a target protein and then elaborating the this compound scaffold from it. |
| Scaffold Hopping | Replacing the core piperazinone structure with a different, but functionally similar, ring system to discover novel intellectual property and improved properties. | Identifying and synthesizing bioisosteres of the piperazinone ring that maintain the key binding interactions. |
| Decoration of the Core Scaffold | Moving beyond simple N-substitutions to functionalize the carbon atoms of the piperazine ring, creating more complex 3D shapes. nih.gov | Utilizing C-H activation to add substituents at novel positions on the heterocyclic rings. |
| Exploration of Virtual Chemical Spaces | Using computational tools to search ultra-large virtual libraries containing billions of synthetically accessible compounds for novel hits. biosolveit.de | Screening the Enamine REAL Space or WuXi GalaXi space for new derivatives containing the core scaffold. biosolveit.de |
By systematically applying these strategies, researchers can generate novel derivatives with improved potency, selectivity, and drug-like properties, ultimately expanding the therapeutic utility of the this compound chemical class.
Q & A
What are the key synthetic strategies for enantioselective synthesis of 5-(Pyridin-2-YL)piperazin-2-one derivatives?
The enantioselective synthesis of α-secondary/tertiary piperazin-2-ones can be achieved via decarboxylative allylic alkylation (DAAA) using palladium catalysts with chiral ligands. Protecting groups (e.g., PMB or benzyl) are critical to prevent undesired side reactions during alkylation. Post-synthetic modifications, such as cross-metathesis or oxidative cleavage, enable diversification of the core structure .
How can computational methods aid in designing derivatives with enhanced biological activity?
3D-QSAR models and molecular dynamics (MD) simulations are pivotal for predicting binding affinities and optimizing substituent interactions. For example, docking studies show that introducing a piperazin-2-one group at specific positions improves inhibitory activity against targets like mIDH1. MD simulations further validate binding stability and guide structural refinements .
What analytical techniques confirm structural integrity and enantiopurity of synthesized derivatives?
- NMR spectroscopy : Assigns stereochemistry via coupling constants (e.g., trans- vs. cis-substituents in piperazin-2-ones).
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formulas (e.g., [M+H]+ peaks matching theoretical values).
- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns .
How do α-position modifications affect Factor Xa inhibitory activity?
Substituting the α-position with bulky tert-alkyl groups enhances steric complementarity with Factor Xa's S4 pocket, improving inhibition. Conversely, polar groups reduce activity due to hydrophobic mismatch. Structure-activity relationship (SAR) studies using X-ray crystallography or mutagenesis are recommended to validate binding modes .
What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
Refer to Safety Data Sheets (SDS) for toxicity data, though acute hazards are currently unclassified .
How do derivatives modulate protein-ligand interactions, as seen in MDM2 inhibition?
In Nutlin-3 analogs , the piperazin-2-one scaffold forms hydrogen bonds with MDM2’s Leu54 and His96 residues. The pyridinyl group enhances π-stacking with Phe55. Co-crystallography (e.g., PDB ID: 5ZXF) and isothermal titration calorimetry (ITC) quantify binding thermodynamics .
Can MD simulations predict stability of piperazin-2-one-containing inhibitors?
Yes. MD simulations (e.g., 100 ns trajectories in explicit solvent) assess conformational stability and ligand-protein hydrogen bond persistence. Root-mean-square deviation (RMSD) analyses validate structural integrity, while free-energy calculations (MM/PBSA) estimate binding affinities .
What challenges arise in regioselective functionalization of the piperazin-2-one ring?
Regioselectivity is influenced by protecting group strategy and catalyst choice. For example, Pd-catalyzed DAAA favors α-alkylation, while unprotected amines may lead to N-alkylation side products. Use orthogonal protecting groups (e.g., Fmoc for amines) to direct reactivity .
How do pyridinyl substituents alter physicochemical properties?
- Lipophilicity : Electron-withdrawing groups (e.g., Cl) reduce logP, enhancing solubility.
- pKa modulation : Pyridinyl nitrogen (pKa ~5.5) influences protonation states under physiological conditions.
QSAR models correlate substituent effects with bioavailability .
What advances apply this scaffold in targeted protein degradation?
Piperazin-2-one derivatives are used in deubiquitinase-targeting chimeras (DUBTACs) . For example, 4-acryloyl-1-(5-methylfuran-2-yl)piperazin-2-one covalently binds OTUB1, enabling targeted protein stabilization. Click chemistry and proteomics validate degradation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
